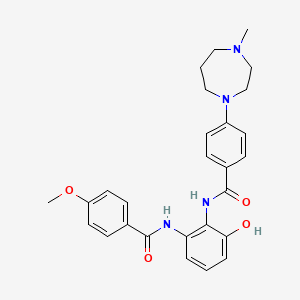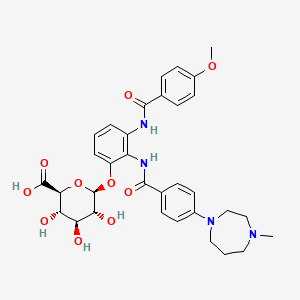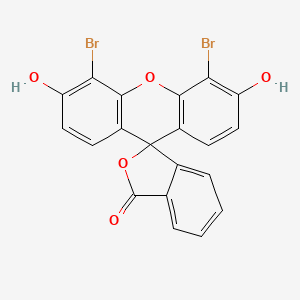
Dibromofluoroescein
Overview
Description
Dibromofluorescein is a fluorone dye, a class of hydroxyl-xanthene dyes, and is a homologue of fluorescein. It is widely used as an organic fluorophore for labeling and sensing biomolecules. The compound is known for its strong fluorescence properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
4’,5’-Dibromofluorescein
, also known as Dibromofluoroescein or Eosinic acid , is a fluorescein derivative that has been widely used in various scientific research fields . Here is an overview of its mechanism of action:
Target of Action
The primary target of 4’,5’-Dibromofluorescein is proteins . It is used as a ligand for studying the properties of proteins using spectral analysis .
Mode of Action
As a fluorescein derivative, 4’,5’-Dibromofluorescein interacts with its protein targets by binding to them. This binding allows for the study of protein properties through spectral analysis .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
The binding of 4’,5’-Dibromofluorescein to proteins allows for the study of protein properties through spectral analysis . This can provide valuable insights into the structure and function of the target proteins.
Action Environment
It is known that the compound should be stored at room temperature and protected from light , suggesting that light and temperature may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4’,5’-Dibromofluorescein plays a significant role in various biochemical reactions. It is commonly used as a ligand for studying protein properties through spectral analysis . The compound interacts with proteins, enzymes, and other biomolecules, often serving as a fluorescent marker. For instance, it has been used to stain proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a method that is rapid, economical, and highly sensitive . The interaction between 4’,5’-Dibromofluorescein and proteins can cause a decrease in the fluorescence maximum, which is directly proportional to the protein content .
Cellular Effects
4’,5’-Dibromofluorescein influences various cellular processes. It is transported into cells via organic anion transporting polypeptide 2B1 (OATP2B1), where it accumulates in a time and concentration-dependent manner . The compound affects cell signaling pathways, gene expression, and cellular metabolism by acting as a fluorescent substrate. For example, it has been shown to interact with OATP2B1 inhibitors, such as atorvastatin and bromosulfophthalein, which can inhibit its transport .
Molecular Mechanism
At the molecular level, 4’,5’-Dibromofluorescein exerts its effects through binding interactions with biomolecules. It binds to proteins, causing fluorescence quenching, which is used to study protein content and interactions . The compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression can occur as a result of these interactions, influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’,5’-Dibromofluorescein can change over time. The compound is known for its stability and resistance to photobleaching, making it suitable for long-term studies . Its fluorescence properties can be affected by the concentration and presence of other biomolecules, such as proteins and ascorbic acid . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting its utility in biochemical research .
Dosage Effects in Animal Models
The effects of 4’,5’-Dibromofluorescein vary with different dosages in animal models. At low doses, the compound can be used as a diagnostic agent for detecting human serum in analytical chemistry . At high doses, it may exhibit toxic or adverse effects, such as metabolic disturbances. Threshold effects have been observed, indicating that careful dosage control is necessary to avoid potential toxicity .
Metabolic Pathways
4’,5’-Dibromofluorescein is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can act as a pH indicator due to its color change in response to pH levels, making it useful in analytical chemistry for pH titrations and colorimetric measurements .
Transport and Distribution
Within cells and tissues, 4’,5’-Dibromofluorescein is transported and distributed through specific transporters and binding proteins. It has a very strong sorption to soil and sediment, indicating negligible migration potential to groundwater . The compound’s water solubility is relatively low, which affects its distribution and localization within biological systems .
Subcellular Localization
4’,5’-Dibromofluorescein exhibits specific subcellular localization, which can influence its activity and function. The compound can be confined to specific subcellular regions using techniques such as Halo-seq, where it produces reactive oxygen species (ROS) upon irradiation with green light . These ROS can label RNA molecules in the vicinity, allowing for the study of subcellular transcriptomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromofluorescein can be synthesized through the bromination of fluorescein. The reaction typically involves the use of bromine in an organic solvent such as acetic acid. The process requires careful control of temperature and reaction time to ensure the selective bromination at the desired positions on the fluorescein molecule .
Industrial Production Methods: In industrial settings, dibromofluorescein is produced using a similar bromination process but on a larger scale. The reaction conditions are optimized for high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dibromofluorescein undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its fluorescence properties.
Polymerization Reactions: Dibromofluorescein can be used as a monomer in the synthesis of fluorescent polymers
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride
Major Products:
Substitution Products: Various dibromo-substituted derivatives.
Oxidation Products: Oxidized forms of dibromofluorescein with altered fluorescence.
Polymerization Products: Fluorescent polymers with dibromofluorescein units
Scientific Research Applications
Dibromofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and detecting biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize biological processes.
Industry: Applied in the development of fluorescent materials and sensors for environmental monitoring and quality control
Comparison with Similar Compounds
Fluorescein: A parent compound of dibromofluorescein, widely used in similar applications.
Dichlorofluorescein: Another halogenated derivative with distinct fluorescence properties.
Carboxyfluorescein: A carboxylated derivative used in various biological assays
Uniqueness: Dibromofluorescein is unique due to its enhanced fluorescence intensity and stability compared to other fluorescein derivatives. The presence of bromine atoms provides distinct spectral properties, making it suitable for specific applications where high sensitivity and selectivity are required .
Properties
IUPAC Name |
4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNHRWWURISAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C3C=CC(=C5Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024904 | |
| Record name | C.I. Solvent Red 72 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-03-2 | |
| Record name | Solvent Red 72 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D & C Orange no. 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 72 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',5'- DIBROMOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P3H5X9X4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


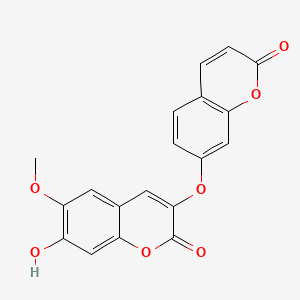


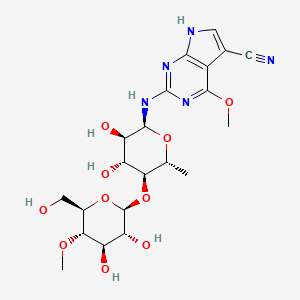
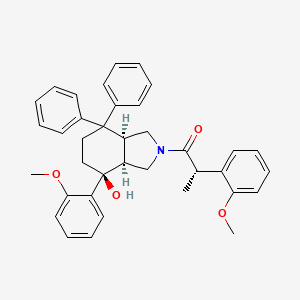


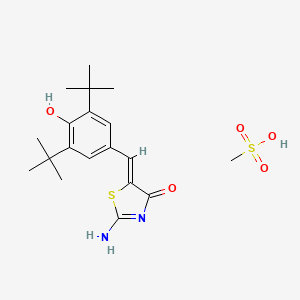
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)
